5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid chemical properties
5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid
Introduction
5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid is a fluorinated heterocyclic compound that stands as a significant scaffold in modern medicinal chemistry and materials science. Its structure, which combines a nicotinic acid core with a difluorophenyl moiety, presents a unique combination of electronic properties and steric features. Pyridine and its derivatives are foundational building blocks in the pharmaceutical industry, appearing in a vast array of therapeutic agents due to their ability to engage in hydrogen bonding and other key intermolecular interactions.[1] The incorporation of fluorine atoms, particularly the 2,6-difluoro substitution pattern, is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[2]
This technical guide offers a comprehensive exploration of the core chemical properties of 5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid. We will delve into its synthetic pathways, detailing the logic behind the chosen methodologies, its key physicochemical characteristics, a thorough spectroscopic profile for unambiguous identification, and its chemical reactivity, which underpins its utility as a versatile building block. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this compound.
Synthesis and Mechanistic Insight
The construction of the biaryl C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing 5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of its starting materials.[3][4][5]
The most logical retrosynthetic disconnection breaks the bond between C5 of the pyridine ring and the phenyl ring, leading to two key precursors: a 5-halopyridine-3-carboxylic acid derivative and a (2,6-difluorophenyl)boronic acid.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Two-Step Synthesis
A robust synthesis involves a Suzuki coupling reaction on an ester of 5-bromonicotinic acid, followed by saponification to yield the final carboxylic acid. Using an ester protects the carboxylic acid group during the coupling reaction and often improves solubility in organic solvents.
Step 1: Suzuki-Miyaura Cross-Coupling
This step forges the critical C-C bond. The palladium catalyst undergoes a well-defined catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Reaction Setup : To a dry Schlenk flask under an inert argon atmosphere, add ethyl 5-bromonicotinate (1.0 eq.), (2,6-difluorophenyl)boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (2.5 eq.).[3]
-
Solvent and Catalyst Addition : Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).[3][6]
-
Reaction Execution : Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS. The causality for heating is to provide the activation energy for the catalytic cycle, particularly the rate-limiting oxidative addition and reductive elimination steps.
-
Workup and Purification : After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure ethyl 5-(2,6-difluorophenyl)nicotinate.
Caption: Simplified catalytic cycle for the Suzuki reaction.
Step 2: Base-Catalyzed Hydrolysis (Saponification)
This step converts the intermediate ester into the final carboxylic acid. The mechanism is an irreversible nucleophilic acyl substitution.[7]
-
Reaction Setup : Dissolve the purified ethyl 5-(2,6-difluorophenyl)nicotinate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition : Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3-5 eq.).[8]
-
Reaction Execution : Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[8][9]
-
Acidic Workup : Cool the reaction mixture and remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with a strong acid (e.g., 1M HCl). The purpose of this step is to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.[8][9]
-
Isolation : Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid.
Physicochemical Properties
The physical and chemical properties of the title compound are dictated by its unique molecular structure, including the acidic carboxylic group, the basic pyridine nitrogen, and the electronegative fluorine atoms.
| Property | Value / Description | Rationale / Reference |
| Molecular Formula | C₁₂H₇F₂NO₂ | From structure |
| Molecular Weight | 235.19 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid. | Typical for aromatic carboxylic acids.[10][11] |
| Melting Point | Expected in the range of 150-220 °C. | By analogy to similar structures like 6-fluoronicotinic acid (144-148 °C) and 5-fluoronicotinic acid (193-198 °C).[10][11] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF); Soluble in aqueous base; Sparingly soluble in water and non-polar solvents. | The polar functional groups and aromatic rings favor polar organic solvents. Salt formation in base enhances aqueous solubility.[12] |
| pKa | Two values expected: pKa₁ (~2-4) for the carboxylic acid and pKa₂ (~2-3) for the pyridinium ion. | The carboxylic acid pKa is typical. The pyridinium pKa is lower than pyridine (~5.2) due to the strong electron-withdrawing effects of the difluorophenyl and carboxyl groups. |
Spectroscopic Analysis
Spectroscopic analysis is essential for the unambiguous structural confirmation of 5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid. The predicted data below serve as a benchmark for characterization.
| Technique | Predicted Data | Interpretation |
| ¹H NMR (DMSO-d₆) | ~13.5 ppm (s, broad, 1H, COOH); ~9.1 ppm (d, 1H, Py-H2); ~8.7 ppm (t, 1H, Py-H4); ~8.4 ppm (d, 1H, Py-H6); ~7.6 ppm (m, 1H, Ar-H4'); ~7.3 ppm (m, 2H, Ar-H3', H5'). | The carboxylic proton is highly deshielded. Pyridine protons are downfield due to the ring's electron-deficient nature. Phenyl protons show complex splitting due to H-H and H-F coupling. |
| ¹³C NMR (DMSO-d₆) | ~165 ppm (C=O); ~160 ppm (d, J_CF ≈ 250 Hz, C-F); Other aromatic carbons between 110-155 ppm. | The carbonyl carbon is characteristic. Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹J_CF). |
| ¹⁹F NMR (CDCl₃) | One singlet or narrow multiplet expected around -110 to -115 ppm. | The two fluorine atoms are chemically equivalent, leading to a single resonance. |
| IR (KBr) | 3300-2500 cm⁻¹ (broad, O-H stretch); ~1710 cm⁻¹ (strong, C=O stretch); 1600-1400 cm⁻¹ (C=C, C=N stretches); ~1250 cm⁻¹ (strong, C-F stretch). | The broad O-H band is characteristic of a hydrogen-bonded carboxylic acid dimer. The C=O and C-F stretches are key diagnostic peaks.[12][13][14] |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₁₂H₈F₂NO₂⁺: 236.0518. | High-resolution mass spectrometry provides confirmation of the elemental composition. |
Reactivity and Applications
The utility of 5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid as a chemical intermediate stems from the reactivity of its functional groups.
-
Carboxylic Acid Group : This is the primary site for derivatization.
-
Amide Formation : It can be readily coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate libraries of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.
-
Esterification : Reaction with alcohols under acidic catalysis (Fischer esterification) yields the corresponding esters.
-
-
Pyridine Nitrogen : The nitrogen atom is weakly basic and can be protonated or alkylated to form pyridinium salts, although its nucleophilicity is significantly attenuated by the electron-withdrawing substituents.
Logical Workflow for Derivatization
Caption: Workflow for amide library synthesis.
Applications in Research and Development
This molecule is a prime candidate for use as a building block in several high-value areas:
-
Drug Discovery : As a fragment or scaffold, it can be elaborated to create potent and selective inhibitors for various enzyme and receptor targets. Pyridine carboxylic acids are known to possess diverse biological activities, including anti-inflammatory and anti-hyperglycemic properties.[15][16]
-
Agrochemicals : The pyridine core is prevalent in many herbicides and pesticides.
-
Materials Science : It can serve as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers with tailored electronic or photophysical properties.[12]
Conclusion
5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid is a strategically important molecule whose chemical properties are defined by the interplay of its constituent parts. Its synthesis is reliably achieved through modern cross-coupling chemistry, and its structure can be unequivocally confirmed by a standard suite of spectroscopic techniques. The reactivity inherent in its carboxylic acid function provides a direct handle for chemical elaboration, making it a valuable and versatile building block for the creation of novel chemical entities in pharmaceutical and materials research. This guide provides the foundational knowledge required for its effective application in the laboratory.
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